molecular formula C17H11ClN4O3S B2452050 3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide CAS No. 1105221-55-3

3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide

Cat. No.: B2452050
CAS No.: 1105221-55-3
M. Wt: 386.81
InChI Key: FZSNPSWABMOVGO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H11ClN4O3S and its molecular weight is 386.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds with structural similarities to the mentioned chemical have been explored for their antimicrobial and antifungal activities. For example, derivatives of quinazolinone and thiazolidinone have been synthesized and assessed for their efficacy against various bacteria and fungi, indicating the potential of these molecules in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Another area of research is the synthesis and evaluation of compounds with potential anticancer properties. Research into N-substituted benzamides, for example, has shown that certain derivatives exhibit significant anticancer activity against a range of cancer cell lines, suggesting that modifications of the core structure could yield promising therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antioxidant Activity

The antioxidant properties of compounds incorporating oxadiazole and thiophene moieties have also been investigated. Some synthesized derivatives have shown potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid, indicating their potential for protecting against oxidative stress-related damage (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Nematocidal and Insecticidal Applications

Research has also extended into the development of novel compounds for agricultural use, such as nematocidal and insecticidal agents. Some synthesized molecules have shown promising results against specific pests, offering potential for new, more effective agricultural chemicals (Liu, Wang, Zhou, & Gan, 2022).

Material Science and Light Emitting Polymers

In materials science, the incorporation of oxadiazole rings into polymers has been explored for the creation of blue light-emitting materials. These studies aim to develop new materials for optoelectronic applications, such as displays and lighting, highlighting the versatility of oxadiazole derivatives in both biomedical and materials science fields (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Mechanism of Action

Target of Action

It is associated with theReversing Antifungal Drug Resistance Project , suggesting a potential role in combating fungal infections, possibly by targeting key proteins involved in fungal drug resistance.

Mode of Action

The exact mode of action of this compound is currently unknown. Given its association with the Reversing Antifungal Drug Resistance Project , it may interact with proteins involved in drug resistance mechanisms in fungi, potentially altering their function and making the fungi more susceptible to antifungal drugs.

Biochemical Pathways

This could involve proteins such as Hsp90 and Calcineurin , which are known to play roles in fungal drug resistance.

Pharmacokinetics

Isoxazole derivatives are generally known for their wide spectrum of biological activities and therapeutic potential

Result of Action

Given its potential role in reversing fungal drug resistance , it may lead to increased susceptibility of fungi to antifungal drugs, potentially enhancing the efficacy of these treatments.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O3S/c1-9-13(14(22-25-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(24-17)12-7-4-8-26-12/h2-8H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSNPSWABMOVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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